Liothyronine

Beschreibung

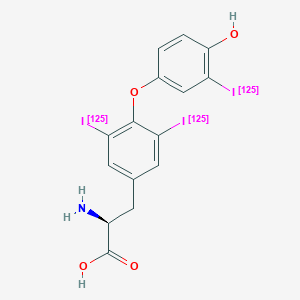

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYYCJSJGJYCDS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023216 | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. | |

| Record name | SID11532858 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS | |

CAS No. |

15785-49-6, 6893-02-3 | |

| Record name | L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Liothyronine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Liothyronine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00279 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5,3'-Triiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Liothyronine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIOTHYRONINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Liothyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Cellular Choreography of Liothyronine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Liothyronine, the synthetic form of triiodothyronine (T3), is the most biologically active thyroid hormone. Its profound effects on cellular metabolism, growth, and development are orchestrated through a complex interplay of genomic and non-genomic signaling pathways. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core actions.

Core Mechanism: Nuclear Receptor Activation

The principal mechanism of this compound action is initiated by its entry into the target cell, facilitated by specific transporter proteins. Once inside, T3 translocates to the nucleus and binds to Thyroid Hormone Receptors (TRs).[1][2] TRs are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[3] There are two main genes encoding TRs, THRA and THRB, which give rise to several isoforms, primarily TRα1 and TRβ1.[2]

These receptors bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) located in the promoter regions of target genes.[3] TRs typically form a heterodimer with the Retinoid X Receptor (RXR) to bind DNA with the highest affinity.[4]

The transcriptional activity of the TR/RXR complex is dictated by the presence of this compound:

-

In the absence of this compound (Unliganded State): The TR/RXR heterodimer is bound to the TRE and recruits a complex of corepressor proteins. This corepressor complex maintains a condensed chromatin structure, actively repressing the transcription of the target gene.[4]

-

In the presence of this compound (Liganded State): The binding of T3 induces a conformational change in the TR. This change leads to the dissociation of the corepressor complex and the recruitment of a coactivator complex. Coactivator proteins, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin to a more open state, facilitating the initiation of gene transcription.[4][5]

This genomic pathway is the foundation for T3's broad physiological effects, including the regulation of protein synthesis and enzymes involved in energy metabolism.[2]

Genomic Signaling Pathway

References

- 1. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Differential Effects of TR Ligands on Hormone Dissociation Rates: Evidence for Multiple Ligand Entry/Exit Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concentration of l-Thyroxine and l-Triiodothyronine Specifically Bound to Nuclear Receptors in Rat Liver and Kidney: QUANTITATIVE EVIDENCE FAVORING A MAJOR ROLE OF T3 IN THYROID HORMONE ACTION - PMC [pmc.ncbi.nlm.nih.gov]

Liothyronine's Impact on Mitochondrial Biogenesis and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Liothyronine (Triiodothyronine, T3), the active form of thyroid hormone, is a principal regulator of metabolic rate and cellular energy expenditure. Its profound effects are largely mediated through its influence on mitochondria, the cellular powerhouses. T3 orchestrates an increase in both the number of mitochondria (biogenesis) and the functional efficiency of existing mitochondria. This is achieved through a coordinated series of genomic and non-genomic actions, involving direct regulation of gene expression in both the nucleus and the mitochondria. T3 enhances the expression of key metabolic regulators, increases the abundance of respiratory chain components, and modulates mitochondrial dynamics.[1][2][3][4] This guide provides a detailed examination of the molecular signaling pathways, quantitative effects, and key experimental methodologies used to study the impact of this compound on mitochondrial biogenesis and function.

Core Signaling Pathways in T3-Mediated Mitochondrial Biogenesis

This compound stimulates mitochondrial biogenesis through a dual-pronged approach, activating signaling cascades in both the nucleus and directly within the mitochondria. This ensures a synchronized synthesis of the necessary protein subunits encoded by both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA).

2.1 Nuclear Signaling Cascade:

The primary pathway for T3-induced mitochondrial biogenesis is initiated in the nucleus. T3 binds to Thyroid Hormone Receptors (TRs), which are ligand-activated transcription factors. This binding triggers a cascade of events:

-

Direct Gene Transcription: The T3-TR complex directly binds to Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes. A key target is the gene encoding for Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1α (PGC-1α), considered a master regulator of mitochondrial biogenesis.[5][6]

-

Activation of PGC-1α: T3 rapidly upregulates the expression of PGC-1α.[6] PGC-1α then acts as a coactivator for other transcription factors, most notably Nuclear Respiratory Factors 1 and 2 (NRF-1 and NRF-2).[7]

-

NRF-1 and NRF-2 Activation: PGC-1α, in conjunction with NRF-1 and NRF-2, drives the expression of a broad array of nuclear genes required for mitochondrial function. This includes genes for the subunits of the electron transport chain (ETC) complexes, and importantly, Mitochondrial Transcription Factor A (TFAM).[1][8]

-

TFAM Translocation: TFAM is translated in the cytoplasm and then imported into the mitochondria, where it plays a crucial role in the replication and transcription of mtDNA.

2.2 Direct Mitochondrial Actions:

T3 also exerts direct effects within the mitochondria. A truncated form of the nuclear TRα1 receptor, known as p43, is localized to the mitochondrial matrix. T3 can enter the mitochondria and bind to p43, which then acts as a T3-dependent transcription factor for the mitochondrial genome.[1][3] This direct action ensures that the synthesis of the 13 proteins encoded by mtDNA is coordinated with the nuclear-driven biogenesis program.[3]

Quantitative Impact of this compound on Mitochondrial Function

The administration of this compound leads to measurable changes in mitochondrial respiratory function and biogenesis markers. These effects have been quantified in various experimental models, from isolated mitochondria to in vivo studies in animals and humans.

Table 1: Quantitative Effects of this compound on Mitochondrial Parameters

| Parameter Measured | Model System | This compound Treatment | Result | Citation |

| Respiration & OXPHOS | ||||

| Proton Leak | Liver mitochondria from hypothyroid rats | 15 µ g/100g BW for 1 week | 450% increase vs. hypothyroid control | [9] |

| Complex I Activity | Liver mitochondria from hypothyroid rats | 15 µ g/100g BW for 1 week | 145% increase vs. hypothyroid control | [9] |

| Complex II Activity | Liver mitochondria from hypothyroid rats | 15 µ g/100g BW for 1 week | 66% increase vs. hypothyroid control | [9] |

| Basal Oxygen Consumption Rate (OCR) | PBMCs from COVID-19 patient | 63.9 µ g/day for 1 week (in vivo) | 2.7-fold increase | [10] |

| Maximal Oxygen Consumption Rate (OCR) | PBMCs from COVID-19 patient | 63.9 µ g/day for 1 week (in vivo) | 3.5-fold increase | [10] |

| Spare Respiratory Capacity | PBMCs from COVID-19 patient | 63.9 µ g/day for 1 week (in vivo) | 1.3-fold increase | [10] |

| Biogenesis Markers | ||||

| mtDNA Copy Number | Inner Cell Mass (ICM) of human embryos | 10⁻⁷ M T3 in culture media | Significant increase vs. control | [11] |

| PGC-1α mRNA Expression | Muscle of early-fasted seal pups | TSH infusion (to increase T3) | ~6.5-fold increase at 60 min | [12] |

| Uncoupling Protein 2 (UCP2) mRNA | Adipose of early-fasted seal pups | TSH infusion (to increase T3) | ~27-fold increase at 60 min | [12] |

Key Experimental Methodologies

Evaluating the effects of this compound on mitochondria requires a suite of specialized techniques. The following sections detail the protocols for three core experimental approaches.

4.1 Measurement of Mitochondrial Respiration via Extracellular Flux Analysis (Seahorse Assay)

This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time. By sequentially injecting pharmacological agents that modulate the electron transport chain, key parameters of mitochondrial function can be determined.[13][14]

Detailed Protocol:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight. Four cell-free wells should be reserved for background correction.[13]

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO₂ incubator at 37°C using sterile water. Replace the water with XF Calibrant solution at least one hour before the assay.

-

Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.

-

Cell Plate Preparation: Remove culture medium from the cells, wash twice with the warmed assay medium, and add the final volume of assay medium to each well. Place the cell plate in a non-CO₂ incubator at 37°C for one hour to allow temperature and pH to equilibrate.

-

Compound Loading: Prepare stock solutions of oligomycin, FCCP, and a rotenone/antimycin A mixture. Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.[14]

-

Assay Execution: Load the sensor cartridge and cell plate into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol, which involves cycles of mixing, waiting, and measuring OCR before and after the injection of each compound.[13]

-

Basal Respiration: Measured before any injections.

-

ATP-Linked Respiration: Calculated after oligomycin (Complex V inhibitor) injection.

-

Maximal Respiration: Measured after FCCP (an uncoupling agent) injection.

-

Non-Mitochondrial Respiration: Measured after rotenone/antimycin A (Complex I and III inhibitors) injection.

-

4.2 Quantification of Mitochondrial DNA (mtDNA) Copy Number

This method uses quantitative real-time PCR (qPCR) to determine the ratio of mitochondrial DNA to nuclear DNA, providing a relative measure of the number of mitochondria per cell.[15][16]

Detailed Protocol:

-

DNA Extraction: Co-isolate total DNA (containing both nuclear and mitochondrial DNA) from cells or tissues using a suitable DNA extraction kit (e.g., QIAamp DNA mini kit).[17]

-

DNA Quantification: Accurately measure the concentration of the extracted DNA.

-

Primer Design: Use validated primers specific for a single-copy nuclear gene (e.g., B2M, BECN1) and a mitochondrial gene (e.g., ND1, tRNA-Leu).[16][17]

-

qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample. Each reaction should contain SYBR Green master mix, forward and reverse primers for either the mitochondrial or the nuclear target, and a standardized amount of template DNA (e.g., 5 ng).[17]

-

qPCR Execution: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol.

-

Data Analysis (ΔCt Method):

-

Obtain the average cycle threshold (Ct) value for the nuclear gene (nucDNA Ct) and the mitochondrial gene (mtDNA Ct) for each sample.

-

Calculate the delta Ct (ΔCt) using the formula: ΔCt = (nucDNA Ct – mtDNA Ct).[15][16]

-

Calculate the relative mtDNA content (copy number) using the formula: Relative mtDNA Content = 2 × 2^ΔCt.[15] The initial factor of 2 accounts for the diploid nature of the nuclear genome.

-

4.3 Western Blot Analysis of Mitochondrial Proteins

Western blotting is used to detect and quantify specific mitochondrial proteins, such as subunits of the ETC complexes (e.g., COX-IV, SDHA) or biogenesis markers (e.g., PGC-1α, TFAM), to confirm the effects of this compound at the protein level.

Detailed Protocol:

-

Mitochondrial Isolation (Optional but Recommended):

-

Homogenize cells or tissue in an ice-cold homogenization buffer.

-

Perform differential centrifugation: a low-speed spin (e.g., 1,200 x g) to pellet nuclei and cell debris, followed by a high-speed spin (e.g., 7,000-10,000 x g) of the supernatant to pellet the mitochondria.[18][19]

-

Wash the mitochondrial pellet.

-

-

Lysate Preparation: Resuspend the isolated mitochondria or whole cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 10-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]

-

SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target mitochondrial protein (overnight at 4°C is common).[21]

-

Wash the membrane multiple times with TBST.

-

Incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.[20]

-

-

Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal on a digital imager or X-ray film. The band intensity corresponds to the protein abundance.

References

- 1. Bioenergetic Aspects of Mitochondrial Actions of Thyroid Hormones [mdpi.com]

- 2. Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]

- 4. Thyroid hormone and myocardial mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroid Hormone Induces PGC-1α during Dendritic Outgrowth in Mouse Cerebellar Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T3-mediated expression of PGC-1alpha via a far upstream located thyroid hormone response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The emerging role of Nrf2 in mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differential Effects of 3,5-Diiodo-L-Thyronine and 3,5,3'-Triiodo-L-Thyronine On Mitochondrial Respiratory Pathways in Liver from Hypothyroid Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Opposite Effect of Thyroid Hormones on Oxidative Stress and on Mitochondrial Respiration in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of thyroid hormone on mitochondria and metabolism of human preimplantation embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thyroid hormone-stimulated increases in PGC-1α and UCP2 promote life history-specific endocrine changes and maintain a lipid-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A method for measuring mitochondrial DNA copy number in pediatric populations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 19. docs.abcam.com [docs.abcam.com]

- 20. Western Blot Protocol – Mitophenome [mitophenome.org]

- 21. Isolation of Pure Mitochondria from Rat Kidneys and Western Blot of Mitochondrial Respiratory Chain Complexes [bio-protocol.org]

The Dawn of a Potent Hormone: A Technical History of Liothyronine's Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal discovery and historical research surrounding Liothyronine (T3), the more potent and biologically active form of thyroid hormone. From its initial identification in the mid-20th century to the elucidation of its fundamental mechanism of action, this document provides a comprehensive overview for professionals in the fields of endocrinology, pharmacology, and drug development. We will explore the seminal experiments that unveiled its existence, detail the early methodologies for its synthesis and quantification, and present a clear comparison of its physiological effects relative to its precursor, thyroxine (T4). Furthermore, this guide will illuminate the intricate signaling pathways through which this compound exerts its profound influence on cellular metabolism and gene expression. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using detailed diagrams.

The Unveiling of a Second Thyroid Hormone: A Historical Perspective

The story of this compound's discovery is a tale of scientific curiosity and meticulous investigation. For decades, thyroxine (T4), isolated in 1914, was considered the sole active thyroid hormone. However, astute observations and the advent of new analytical techniques in the mid-20th century began to challenge this dogma.

The crucial breakthrough came in 1952 from the collaborative efforts of Dr. Rosalind Pitt-Rivers and Dr. Jack Gross at the National Institute for Medical Research in London.[1][2] Utilizing the then-novel technique of paper chromatography combined with radioactive iodine (¹³¹I), they identified an unknown iodine-containing compound in human plasma that was distinct from thyroxine.[1][3] This compound was subsequently identified as 3,5,3'-L-triiodothyronine , or T3.[1] Their seminal paper, "The identification of 3:5:3'-L-triiodothyronine in human plasma," published in The Lancet, marked a paradigm shift in thyroid physiology.[1]

Subsequent research by Gross and Pitt-Rivers, as well as parallel work by the research group of Jean Roche in Paris, confirmed that T3 was not only present in the circulation but was also synthesized in the thyroid gland.[4] Furthermore, early biological assays quickly established that this compound was significantly more potent than thyroxine in its physiological effects.[4]

Early Experimental Methodologies

The discovery and characterization of this compound were underpinned by innovative (for the time) experimental techniques. These early protocols laid the groundwork for our current understanding of thyroid hormone biology.

Goiter Prevention Assay in Rats

A key method used to determine the biological potency of thyroid hormones was the goiter prevention assay in rats.[5] This assay is based on the principle that goitrogens, such as thiouracil, block the synthesis of thyroid hormones, leading to an increase in thyroid-stimulating hormone (TSH) from the pituitary and subsequent enlargement of the thyroid gland (goiter). The administration of an exogenous thyroid hormone can prevent this goiter formation in a dose-dependent manner.

Experimental Protocol: Goiter Prevention Assay (circa 1950s)

-

Animal Model: Male hooded rats weighing approximately 80-120 grams were used.[5]

-

Goitrogen Administration: The rats were fed a diet containing a goitrogen, typically 0.1% thiouracil, for a period of several days to induce goiter.

-

Hormone Administration: Concurrently with the goitrogen diet, the rats received daily subcutaneous injections of the test compounds (L-thyroxine or L-triiodothyronine) dissolved in a slightly alkaline saline solution.[5] Control groups received the goitrogen diet and injections of the vehicle solution only.

-

Endpoint Measurement: After the treatment period (e.g., 10-14 days), the rats were euthanized, and their thyroid glands were dissected and weighed.

-

Data Analysis: The potency of the test compound was determined by its ability to suppress the increase in thyroid weight compared to the control group. The dose required to achieve a certain level of goiter prevention was calculated and compared between different hormones.

Paper Chromatography for Hormone Separation

The initial identification of this compound was made possible by paper chromatography, a technique that separates molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).

Experimental Protocol: Paper Chromatography of Thyroid Hormones (circa 1950s)

-

Sample Preparation: Plasma or thyroid gland extracts containing radioactively labeled iodine (¹³¹I) were prepared.

-

Chromatography Paper: A strip of Whatman No. 1 filter paper was used as the stationary phase.[6]

-

Sample Application: A small spot of the prepared sample was applied to the paper.

-

Development: The paper was placed in a sealed tank containing a solvent system, such as n-butanol-acetic acid or butanol-dioxane-ammonia, which acted as the mobile phase.[3] The solvent would move up or down the paper by capillary action, carrying the sample components with it at different rates.

-

Detection: After the solvent front had moved a sufficient distance, the paper was removed and dried. The separated radioactive compounds were visualized by autoradiography, exposing the paper to X-ray film. The positions of the radioactive spots were then compared to the positions of known standards.

Quantitative Comparison: this compound vs. Levothyroxine

Early and subsequent research consistently demonstrated the superior potency and distinct pharmacokinetic profile of this compound compared to Levothyroxine (T4).

Table 1: Comparative Potency and Binding Affinity of this compound (T3) and Levothyroxine (T4)

| Parameter | This compound (T3) | Levothyroxine (T4) | Reference |

| Goiter Prevention Potency (Rat) | ~3-5 times more potent | 1x | [4][5] |

| Binding Affinity to TRα1 (Kd) | ~7-fold higher affinity | 1x | [7] |

| Binding Affinity to TRβ1 (Kd) | ~10-30-fold higher affinity | 1x | [7] |

Table 2: Comparative Metabolic Effects of this compound and Levothyroxine in a Clinical Trial

| Parameter | This compound (L-T3) Treatment | Levothyroxine (L-T4) Treatment | p-value |

| Body Weight (kg) | 68.5 ± 11.9 | 70.6 ± 12.5 | 0.009 |

| Total Cholesterol (mg/dL) | -10.9% decrease | - | 0.002 |

| LDL Cholesterol (mg/dL) | -13.3% decrease | - | 0.002 |

| Apolipoprotein B (mg/dL) | -18.3% decrease | - | 0.018 |

Data adapted from a randomized, double-blind, crossover trial in hypothyroid patients.

The Molecular Mechanism: this compound's Signaling Pathway

This compound exerts its profound physiological effects by modulating gene expression. This is achieved through its interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.

The primary signaling pathway is as follows:

-

Cellular Entry: this compound enters the target cell, often facilitated by specific transporters.

-

Nuclear Translocation: It then moves into the nucleus.

-

Receptor Binding: Inside the nucleus, this compound binds with high affinity to thyroid hormone receptors (TRα or TRβ). These receptors are typically found as heterodimers with the retinoid X receptor (RXR), bound to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.

-

Conformational Change and Co-regulator Exchange: In the absence of this compound, the TR-RXR heterodimer is bound to a complex of corepressor proteins (e.g., NCoR, SMRT), which actively repress gene transcription. The binding of this compound induces a conformational change in the TR, causing the dissociation of the corepressor complex.

-

Coactivator Recruitment and Gene Transcription: The this compound-bound TR-RXR complex then recruits a complex of coactivator proteins (e.g., SRC-1, CBP/p300). These coactivators possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, remodeling of chromatin, and initiation of gene transcription by RNA polymerase II.

The following diagram illustrates this intricate nuclear signaling pathway.

Early Chemical Synthesis

The initial biological studies of this compound were made possible by its chemical synthesis. The early methods for synthesizing 3,5,3'-L-triiodothyronine typically involved the iodination of a precursor molecule, 3,5-diiodo-L-thyronine. This process required careful control of the reaction conditions to achieve the desired tri-iodinated product. The synthesis was a critical step that allowed for the production of pure this compound for experimental and, eventually, therapeutic use.

Conclusion

The discovery of this compound as a potent, endogenously produced thyroid hormone was a landmark achievement in endocrinology. The pioneering work of Rosalind Pitt-Rivers and Jack Gross, built upon by many other researchers, has profoundly shaped our understanding of thyroid physiology and the treatment of thyroid disorders. The experimental methodologies developed in the mid-20th century, though now largely superseded, were instrumental in this discovery and serve as a testament to the ingenuity of these early investigators. The detailed elucidation of its nuclear signaling pathway continues to provide a foundation for ongoing research into thyroid hormone action and the development of novel therapeutic strategies. This technical guide provides a historical and molecular framework for understanding the significance of this compound as a key regulator of metabolism and development.

References

- 1. The identification of 3:5:3'-L-triiodothyronine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rosalind Pitt-Rivers and the discovery of T3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thyroid.org [thyroid.org]

- 4. thyroidpatients.ca [thyroidpatients.ca]

- 5. thyroid.org [thyroid.org]

- 6. scispace.com [scispace.com]

- 7. Rosalind Venetia Pitt-Rivers - eurothyroid.com [eurothyroid.com]

Liothyronine's In Vitro Effects on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liothyronine (T3), the active form of thyroid hormone, plays a critical role in regulating metabolism and growth, with a pronounced effect on protein synthesis. This technical guide provides an in-depth analysis of the in vitro effects of this compound on protein synthesis, targeting researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental protocols for measuring protein synthesis, and elucidates the underlying signaling pathways. This document serves as a comprehensive resource for designing and interpreting experiments aimed at understanding the molecular mechanisms of this compound action on protein translation.

Introduction

This compound exerts its physiological effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of this compound to nuclear thyroid hormone receptors (TRs), which then act as ligand-dependent transcription factors to modulate the expression of target genes.[1][2] In contrast, the non-genomic actions are initiated at the plasma membrane or in the cytoplasm, triggering rapid signaling cascades that are independent of gene transcription and protein synthesis.[2][3] A key non-genomic effect of this compound is the stimulation of protein synthesis, a fundamental process for cell growth, differentiation, and function. This guide focuses on the in vitro evidence of this stimulatory effect and the methodologies to study it.

Quantitative Effects of this compound on Protein Synthesis

This compound has been shown to stimulate protein synthesis in various cell types. The magnitude of this effect is dependent on the cell type, the concentration of this compound, and the duration of treatment.

| Cell Type | This compound Concentration | Treatment Duration | Method of Measurement | Change in Protein Synthesis | Reference |

| Cultured Neonatal Rat Cardiomyocytes | 10 nM | 24 hours | [³H]-leucine incorporation | 41% ± 5% increase | [4] |

| Primary Cultures of Rat Hepatocytes | 1 µM | 6 days | Not specified | Significant stimulation | [3] |

| Cultured Rat Pituitary Tumor (GH3) Cells | 0.22 nM | 24 hours | Not specified | Half-maximal increase in growth hormone synthesis | [5] |

| Cultured Neurons | 1.25 nM - 10 nM | 25 - 40 minutes | [³H]-leucine incorporation | Dose-dependent stimulation | [6] |

Signaling Pathways Activated by this compound

This compound's stimulatory effect on protein synthesis is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This is a non-genomic action that can be initiated by the interaction of this compound with thyroid hormone receptors in the cytoplasm or at the plasma membrane.

The PI3K/Akt/mTOR Signaling Cascade

In cultured cardiomyocytes, this compound treatment leads to the rapid activation of PI3K.[4] This is initiated through a direct interaction between the cytosolic thyroid hormone receptor TRα1 and the p85α subunit of PI3K.[4] Activated PI3K then phosphorylates and activates Akt, which in turn activates mTOR. mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is the key regulator of protein synthesis.

The activation of this pathway can also be initiated at the plasma membrane through the interaction of thyroid hormones with the integrin αvβ3 receptor.[1][7] This interaction can lead to the activation of both the PI3K and the Mitogen-Activated Protein Kinase (MAPK) pathways.[2][7]

Downstream Effectors of mTOR

Once activated, mTORC1 phosphorylates two key downstream effectors to promote protein synthesis:

-

p70 S6 Kinase (p70S6K): Phosphorylation of p70S6K at sites such as Threonine 389 (Thr389) leads to its activation. Activated p70S6K then phosphorylates the 40S ribosomal protein S6, which enhances the translation of mRNAs with a 5' terminal oligopyrimidine tract (5' TOP), encoding ribosomal proteins and translation elongation factors.[4]

-

Eukaryotic Initiation Factor 4E (eIF4E)-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing the formation of the eIF4F translation initiation complex. mTORC1-mediated phosphorylation of 4E-BP1 at multiple sites, including Threonine 37 and 46 (Thr37/46), causes its dissociation from eIF4E. This allows eIF4E to assemble with eIF4G and eIF4A to form the active eIF4F complex, which is a critical step in cap-dependent translation initiation.[4]

Experimental Protocols

Accurate measurement of protein synthesis is crucial for studying the effects of this compound. Two common in vitro methods are the [³H]-leucine incorporation assay and the SUnSET (SUrface SEnsing of Translation) assay.

[³H]-Leucine Incorporation Assay

This is a classic and widely used method to quantify the rate of de novo protein synthesis. It relies on the incorporation of radiolabeled leucine into newly synthesized proteins.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2, L6 myoblasts, primary hepatocytes) in appropriate culture dishes and grow to the desired confluency.

-

Starve cells of serum for a defined period (e.g., 4-24 hours) to reduce basal protein synthesis rates.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time course.

-

-

Radiolabeling:

-

Add [³H]-leucine to the culture medium at a final concentration of 1-5 µCi/mL.

-

Incubate for a specific period (e.g., 30 minutes to 4 hours) at 37°C. The incubation time should be within the linear range of incorporation.

-

-

Cell Lysis and Protein Precipitation:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

-

Precipitate the total protein by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Incubate on ice for 30 minutes.

-

-

Washing and Solubilization:

-

Centrifuge the samples to pellet the precipitated protein.

-

Wash the pellet twice with ice-cold 5% TCA and once with ice-cold 95% ethanol to remove unincorporated [³H]-leucine.

-

Solubilize the protein pellet in a suitable solvent (e.g., 0.1 M NaOH with 1% SDS).

-

-

Quantification:

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

Measure the radioactivity of an aliquot of the solubilized protein using a liquid scintillation counter.

-

Express the results as counts per minute (CPM) per microgram of protein.

-

SUnSET (SUrface SEnsing of Translation) Assay

The SUnSET assay is a non-radioactive method that utilizes the antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, leading to premature chain termination. The puromycylated peptides can then be detected by western blotting using an anti-puromycin antibody.

Protocol:

-

Cell Culture and Treatment:

-

Follow the same procedure as for the [³H]-leucine incorporation assay (Section 4.1, step 1).

-

-

Puromycin Labeling:

-

Add puromycin to the culture medium at a final concentration of 1-10 µg/mL.

-

Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Incubate the membrane with a primary antibody specific for puromycin.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification:

-

Quantify the band intensities using densitometry software.

-

Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a potent stimulator of protein synthesis in vitro, acting through a non-genomic mechanism involving the PI3K/Akt/mTOR signaling pathway. This technical guide provides a framework for researchers to investigate these effects, offering quantitative data, detailed experimental protocols, and a clear visualization of the underlying molecular pathways. By utilizing the methodologies and understanding the signaling cascades described herein, scientists can further unravel the intricate role of this compound in regulating cellular function and its potential therapeutic applications.

References

- 1. Nongenomic Actions of Thyroid Hormone: The Integrin Component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of tri-iodothyronine on protein turnover in rat hepatocyte primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thyroid hormone stimulates protein synthesis in the cardiomyocyte by activating the Akt-mTOR and p70S6K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose-dependent depletion of nuclear receptors by L-triiodothyronine: evidence for a role in induction of growth hormone synthesis in cultured GH1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel mechanism of positive versus negative regulation by thyroid hormone receptor β1 (TRβ1) identified by genome-wide profiling of binding sites in mouse liver. [vivo.weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

The Chemical Synthesis of Research-Grade Liothyronine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of research-grade Liothyronine (L-Triiodothyronine, T3), a crucial thyroid hormone for various research applications. The synthesis is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product. This document details the key synthetic strategies, experimental protocols, and the biochemical pathway of this compound.

Introduction

This compound, the more potent form of thyroid hormone, plays a critical role in regulating metabolism, growth, and development. For research purposes, a reliable and well-characterized synthetic source of L-Liothyronine is essential. The chemical synthesis of this compound typically starts from the readily available amino acid L-tyrosine and involves three key transformations: iodination of the tyrosine ring, formation of the diaryl ether linkage, and a final selective iodination. The preservation of the L-stereochemistry throughout the synthesis is paramount for obtaining the biologically active enantiomer.

Synthetic Strategy Overview

The most established route for the synthesis of L-Liothyronine is based on the classical work of Chalmers and colleagues, with modern modifications to improve yield and purity. The general synthetic workflow can be summarized as follows:

Caption: A simplified workflow for the chemical synthesis of L-Liothyronine.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

The initial step involves the di-iodination of L-tyrosine at the 3 and 5 positions of the phenolic ring.

Methodology:

-

Dissolve L-tyrosine in a suitable solvent such as aqueous ethylamine or a mixture of acetic and hydrochloric acids.

-

Add a solution of iodine and sodium iodide in water dropwise to the L-tyrosine solution with constant stirring. In the acidic route, hydrogen peroxide is added to facilitate the iodination.

-

Maintain the reaction at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture with an appropriate acid (e.g., acetic acid) to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield 3,5-Diiodo-L-tyrosine.

| Parameter | Value | Reference |

| Starting Material | L-Tyrosine | [Generic Protocol] |

| Reagents | Iodine, Sodium Iodide, Ethylamine (aq.) or Acetic Acid/HCl/H2O2 | [Generic Protocol] |

| Solvent | Water | [Generic Protocol] |

| Reaction Time | Several hours | [Generic Protocol] |

| Yield | ~90% | [Generic Protocol] |

| Purity | >98% | [Generic Protocol] |

Step 2: Protection of Functional Groups

To prevent side reactions in the subsequent coupling step, the amino and carboxyl groups of 3,5-Diiodo-L-tyrosine are typically protected.

Methodology:

-

Suspend 3,5-Diiodo-L-tyrosine in a suitable solvent (e.g., methanol).

-

Introduce protecting groups for the amine (e.g., as an N-acetyl derivative) and the carboxylic acid (e.g., as a methyl ester) using standard protection chemistry.

-

Isolate and purify the protected intermediate.

Step 3: Ullmann Condensation for Diaryl Ether Formation

The crucial diaryl ether bond is formed via a copper-catalyzed Ullmann condensation reaction.

Methodology:

-

Dissolve the protected 3,5-Diiodo-L-tyrosine and a suitable phenol derivative (e.g., p-methoxyphenol) in a high-boiling polar solvent like N-methylpyrrolidone or dimethylformamide.

-

Add a copper(I) catalyst, such as copper(I) iodide, and a ligand (e.g., N,N-dimethylglycine) to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 90°C to 150°C.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and perform a work-up to isolate the crude diaryl ether intermediate.

| Parameter | Value | Reference |

| Reactants | Protected 3,5-Diiodo-L-tyrosine, Phenol derivative | [Generic Protocol] |

| Catalyst | Copper(I) Iodide | [Generic Protocol] |

| Ligand | N,N-dimethylglycine | [Generic Protocol] |

| Solvent | 1,4-Dioxane or DMF | [Generic Protocol] |

| Temperature | 90-150 °C | [Generic Protocol] |

| Yield | Moderate to good | [Generic Protocol] |

Step 4: Deprotection and Final Iodination

The protecting groups are removed, followed by the selective introduction of the final iodine atom at the 3' position of the second aromatic ring.

Methodology:

-

Cleave the protecting groups from the diaryl ether intermediate using appropriate deprotection conditions (e.g., acid or base hydrolysis).

-

Dissolve the deprotected intermediate (3,5-Diiodo-L-thyronine) in a mixture of ammonia and methanol.

-

Slowly add a solution of N-iodosuccinimide (NIS) or iodine in potassium iodide solution at room temperature with shaking.

-

After the iodination is complete, remove the solvents under reduced pressure.

-

Add water and adjust the pH to 4 with hydrochloric acid to precipitate the crude this compound.

| Parameter | Value | Reference |

| Starting Material | 3,5-Diiodo-L-thyronine | [Generic Protocol] |

| Iodinating Agent | N-Iodosuccinimide or I2/KI | [Generic Protocol] |

| Solvent | Ammonia/Methanol | [Generic Protocol] |

| Temperature | Room Temperature | [Generic Protocol] |

| Crude Yield | 70-75% | [Generic Protocol] |

Step 5: Purification of L-Liothyronine

The crude product contains impurities such as unreacted starting material and over-iodinated thyroxine (T4). Purification is typically achieved by chromatographic methods.

Methodology:

-

Dissolve the crude this compound in a suitable solvent system.

-

Perform column chromatography on silica gel or a specialized resin like kieselguhr.

-

Elute with a solvent mixture, for example, 20% chloroform in n-butanol equilibrated with 0.5N NaOH.

-

Collect the fractions containing pure L-Liothyronine, as determined by TLC or HPLC analysis.

-

Combine the pure fractions, remove the solvent, and dry the product to obtain research-grade L-Liothyronine.

| Parameter | Value | Reference |

| Purification Method | Column Chromatography | [Generic Protocol] |

| Stationary Phase | Kieselguhr or Silica Gel | [Generic Protocol] |

| Final Purity | >99% (by HPLC) | [Generic Protocol] |

Characterization of Research-Grade L-Liothyronine

The final product should be thoroughly characterized to confirm its identity, purity, and stereochemistry.

| Analytical Technique | Expected Results |

| HPLC | A single major peak corresponding to L-Liothyronine, with purity >99%. |

| ¹H NMR | Characteristic peaks corresponding to the aromatic and aliphatic protons of the this compound structure. |

| ¹³C NMR | Signals consistent with the carbon skeleton of this compound. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound (C15H12I3NO4). |

| Melting Point | Approximately 236-237 °C (with decomposition). |

| Optical Rotation | A specific rotation value confirming the L-enantiomer, e.g., [α]D ≈ +21.5° (in a mixture of 1N HCl and ethanol). |

Thyroid Hormone Signaling Pathway

This compound exerts its biological effects by modulating gene expression through a well-defined signaling pathway.

Caption: The genomic signaling pathway of this compound (T3).

Mechanism of Action:

-

Cellular Entry: this compound (T3) enters the target cell via specific transporters in the cell membrane.

-

Nuclear Translocation: T3 then translocates into the nucleus.

-

Receptor Binding: Inside the nucleus, T3 binds to the Thyroid Hormone Receptor (TR), which is typically found as a heterodimer with the Retinoid X Receptor (RXR).

-

Conformational Change and Co-regulator Exchange: In the absence of T3, the TR/RXR heterodimer is bound to Thyroid Hormone Response Elements (TREs) on the DNA and recruits co-repressor proteins, which inhibit gene transcription. The binding of T3 induces a conformational change in the TR, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.

-

Gene Transcription: The co-activator complex then promotes the transcription of target genes, leading to the synthesis of new mRNA.

-

Protein Synthesis and Cellular Response: The mRNA is translated into proteins, which in turn mediate the diverse physiological effects of thyroid hormone.

This guide provides a foundational understanding of the synthesis and mechanism of action of research-grade this compound. For specific laboratory applications, further optimization of the described protocols may be necessary.

In-Depth Technical Guide: Liothyronine's Molecular Profile and Chemical Attributes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liothyronine, the synthetically manufactured form of the endogenous thyroid hormone triiodothyronine (T3), is a critical molecule in human physiology and a key therapeutic agent in the management of hypothyroidism. Its potent and rapid action, in comparison to its prohormone thyroxine (T4), makes it a subject of intense research and clinical interest. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, signaling pathways, and key experimental methodologies related to this compound, tailored for a scientific audience.

Molecular Structure and Identification

This compound is an iodinated derivative of the amino acid tyrosine. Its structure is characterized by a diphenyl ether linkage with three iodine atoms, which are crucial for its biological activity.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid[1][2] |

| Chemical Formula | C₁₅H₁₂I₃NO₄[1] |

| Molecular Weight | 650.97 g/mol [1] |

| SMILES | C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C--INVALID-LINK--N)I)I)O[1] |

| InChIKey | AUYYCJSJGJYCDS-LBPRGKRZSA-N[1] |

Chemical and Physical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Melting Point | 205 °C (decomposes) | [3] |

| Water Solubility | 3.958 mg/L at 37 °C | [1] |

| Solubility | Soluble in dilute alkalies, dimethyl sulfoxide, methanol, and ethanol. Partly miscible in water. | [1][3] |

| Appearance | White to pale brown powder |

Signaling Pathways of this compound

This compound exerts its profound physiological effects primarily through the regulation of gene expression via nuclear thyroid hormone receptors (TRs), a mechanism known as the genomic pathway. Emerging evidence also points to non-genomic actions that initiate rapid cellular responses.

Genomic Signaling Pathway

The canonical signaling pathway of this compound involves its entry into the cell and subsequent translocation to the nucleus. Inside the nucleus, this compound binds with high affinity to thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors. These receptors typically form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes.

In the absence of this compound, the TR-RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. Upon this compound binding, a conformational change occurs in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This coactivator complex then promotes the transcription of target genes, leading to the synthesis of new proteins that mediate the diverse metabolic and developmental effects of thyroid hormones.[1][2][3][4][5]

Non-Genomic Signaling Pathways

In addition to its nuclear actions, this compound can initiate rapid, non-genomic effects through interactions with proteins in the cytoplasm and at the plasma membrane. These pathways often involve the activation of intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)-Akt and mitogen-activated protein kinase (MAPK) pathways. These actions can lead to rapid changes in ion flux, glucose metabolism, and cell proliferation, and can also modulate the genomic effects of this compound.

Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in serum or plasma.

1. Sample Preparation (Solid-Phase Extraction):

-

Condition a Strata-X reverse-phase solid-phase extraction (SPE) cartridge.

-

Load the serum sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute this compound with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in the mobile phase.[2]

2. Chromatographic Separation:

-

Column: Kinetex® polar C18 (100 × 4.6 mm, 2.6 μm) or equivalent.[2]

-

Mobile Phase: A gradient of acetic acid in water and acetic acid in methanol.[2]

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 10 µL.[2]

3. Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for this compound: m/z 651.70 → 605.85.[2]

-

Internal Standard: A stable isotope-labeled this compound (e.g., ¹³C₉,¹⁵N-liothyronine) is used for accurate quantification.

Thyroid Hormone Receptor Binding Assay

This competitive binding assay is used to determine the affinity of this compound for thyroid hormone receptors.

1. Preparation of Nuclear Extract:

-

Isolate nuclei from a suitable tissue source (e.g., rat liver) by homogenization and differential centrifugation.

-

Extract nuclear proteins, including thyroid hormone receptors, using a high-salt buffer (e.g., 0.4 M NaCl).

2. Competitive Binding Reaction:

-

In a series of tubes, incubate a fixed amount of the nuclear extract with a constant, low concentration of radiolabeled this compound (e.g., ¹²⁵I-T3).

-

Add increasing concentrations of unlabeled this compound to the tubes.

-

Incubate the mixture to allow binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Separate the receptor-bound radioligand from the free radioligand using a method such as gel filtration chromatography (e.g., Sephadex G-25) or by adsorption of the protein-ligand complex onto a filter membrane (e.g., nitrocellulose).

4. Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Plot the percentage of bound radioligand as a function of the concentration of the unlabeled competitor.

-

Determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Kd) using the Cheng-Prusoff equation.

Quantitative Data

Pharmacokinetic Parameters

| Parameter | Value | Species |

| Bioavailability (Oral) | ~95% | Human[4] |

| Time to Peak Plasma Concentration (Tmax) | ~2.5 hours | Human[1] |

| Biological Half-life | 1-2 days | Human[1] |

| Volume of Distribution (Vd) | 0.1-0.2 L/kg | Human[1] |

| Plasma Protein Binding | >99% | Human[1] |

Receptor Binding Affinity

| Receptor | Ligand | Kd (M) | Species/Tissue |

| Thyroid Hormone Receptor | This compound (T3) | ~2 x 10⁻¹⁰ | Rat Liver[6] |

| Thyroid Hormone Receptor | Thyroxine (T4) | ~2 x 10⁻⁹ | Rat Liver[6] |

Note: this compound (T3) binds to thyroid hormone receptors with approximately 10-fold higher affinity than thyroxine (T4).[6]

Relative Potency

This compound is significantly more potent than levothyroxine (T4). Clinically, it is estimated that this compound is about three to four times more potent than levothyroxine on a microgram-for-microgram basis.

Conclusion

This compound is a potent thyroid hormone with a well-defined molecular structure and a complex mechanism of action that involves both genomic and non-genomic pathways. Understanding its chemical properties, signaling cascades, and the experimental methods used to study it is crucial for ongoing research and the development of improved therapies for thyroid disorders. The data and protocols presented in this guide offer a foundational resource for scientists and researchers in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. japsonline.com [japsonline.com]

- 3. Determination of this compound and Levothyroxine in Dietary Supplements by HPLC Using a Pre-column Derivative [jstage.jst.go.jp]

- 4. pfizermedical.com [pfizermedical.com]

- 5. researchgate.net [researchgate.net]

- 6. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Deiodinase Enzymes in Liothyronine Metabolism

Abstract

Thyroid hormone (TH) signaling is fundamental for development, growth, and metabolic homeostasis in virtually all vertebrate tissues. The biological activity of thyroid hormones is primarily mediated by 3,5,3'-triiodothyronine (T3), or this compound, which is generated from its precursor, thyroxine (T4). The production and degradation of T3 are exquisitely controlled by a family of selenoenzymes known as iodothyronine deiodinases. These enzymes, by removing specific iodine atoms, act as critical gatekeepers of thyroid hormone action, regulating both systemic and intracellular T3 concentrations. This guide provides a comprehensive overview of the deiodinase enzymes, their biochemical properties, metabolic pathways, regulation, and the experimental methodologies used to study their function. It further explores their significance in human physiology, disease, and as targets for drug development.

Introduction to Iodothyronine Deiodinases

The thyroid gland predominantly secretes the prohormone thyroxine (T4), which has a relatively long half-life and lower affinity for thyroid hormone receptors (TRs) compared to this compound (T3)[1]. The conversion of T4 to the biologically active T3 is the principal activation step in thyroid hormone signaling. This conversion is catalyzed by iodothyronine deiodinases, which are essential for modulating the availability of T3 to its nuclear receptors[1][2][3].

There are three distinct types of deiodinases (DIOs), each with unique catalytic properties, tissue distribution, and regulatory mechanisms:

-

Type 1 Deiodinase (D1): Primarily involved in producing T3 for the circulation.[1]

-

Type 2 Deiodinase (D2): The main activating enzyme at the cellular level, providing local T3 to target tissues.[2][3]

-

Type 3 Deiodinase (D3): The primary inactivating enzyme, which degrades both T4 and T3.[1][3]

Together, these enzymes form a sophisticated system that allows for precise, tissue-specific control over thyroid hormone signaling, independent of circulating hormone levels[4][5][6]. Their coordinated action is crucial for developmental processes, metabolic control, and tissue repair[1][4][7].

Biochemical and Molecular Characteristics

Deiodinases are a unique family of dimeric, integral membrane proteins[4]. A defining feature is the presence of the rare amino acid selenocysteine (Sec) within their active site. The selenium atom in selenocysteine is essential for the catalytic mechanism, acting as a potent electron donor to facilitate the deiodination reaction[2][4].

Summary of Deiodinase Properties

The distinct characteristics of the three deiodinase enzymes are summarized in the table below, allowing for easy comparison of their functions and properties.

| Property | Type 1 Deiodinase (D1) | Type 2 Deiodinase (D2) | Type 3 Deiodinase (D3) |

| Primary Function | T4 → T3 activation (for circulation)[1]; T4/T3 inactivation[2][8] | T4 → T3 activation (intracellular)[2][3] | T4 → rT3 & T3 → T2 inactivation[2][3][8][9] |

| Subcellular Location | Plasma Membrane[4][6][10][11] | Endoplasmic Reticulum[4][6][10][12] | Plasma Membrane[4][6][10][11] |

| Tissue Distribution | Liver, Kidney, Thyroid[1][4][9] | CNS, Pituitary, Brown Adipose Tissue, Muscle[9] | Fetal Tissues, Placenta, Brain, Skin[9][13] |

| Substrate Preference | rT3 > T4 > T3 | T4 > rT3 | T3 > T4 |

| Kinetic Mechanism | Ping-pong[14] | Sequential[14] | Sequential[14] |

| Km for T4 | Micromolar range[14] | Nanomolar range[14] | - |

| Key Inhibitor | Propylthiouracil (PTU)[9][14][15] | Insensitive to PTU[14][15] | Insensitive to PTU |

| Regulation by T3 | Upregulated[16][17] | Downregulated (via substrate-induced ubiquitination)[17] | Upregulated[17] |

Deiodinase-Mediated Metabolic Pathways

The metabolism of this compound is governed by the opposing actions of activating (D1, D2) and inactivating (D3) deiodinases. These pathways ensure that T3 levels are finely tuned to meet the physiological demands of specific cells and tissues.

Activation Pathway: T3 Production

The conversion of T4 to T3, known as outer-ring deiodination (ORD), is the primary activation step. Both D1 and D2 catalyze this reaction[1][4]. While D1 contributes significantly to the pool of circulating T3, D2's location in the endoplasmic reticulum allows the T3 it produces to have privileged access to the nucleus, making it a critical regulator of local thyroid hormone action[4].

Inactivation Pathway: T3 and T4 Degradation

Inner-ring deiodination (IRD) is the main inactivation pathway. D3 is the most potent inactivating enzyme, converting T4 to inactive reverse T3 (rT3) and T3 to diiodothyronine (T2)[1][9]. D1 can also catalyze inactivation, particularly of sulfated thyroid hormones[9]. This pathway is crucial for protecting tissues from excessive thyroid hormone exposure, especially during development[2][9].

Experimental Protocols for Measuring Deiodinase Activity

Quantifying deiodinase activity is essential for understanding thyroid hormone economy. Several methods have been developed, each with specific advantages for use in tissue homogenates, cell cultures, or with recombinant enzymes.

Radiometric Assays

Radiometric assays are highly sensitive and have been the gold standard for measuring deiodinase activity.

-

Principle: These assays rely on the use of 125I-labeled iodothyronine substrates. Enzyme activity is quantified by measuring either the release of 125I- or the formation of 125I-labeled products after separation from the substrate[18][19].

-

Detailed Methodology:

-

Tissue/Cell Preparation: Tissues are homogenized or sonicated in a buffer containing sucrose, EDTA, and a thiol cofactor such as dithiothreitol (DTT), which is required for the enzymatic reaction[20]. Microsomal fractions can be prepared for higher purity.

-

Incubation: The tissue/cell preparation is incubated at 37°C with a specific 125I-labeled substrate (e.g., 125I-T4 for D2 activity, 125I-rT3 for D1 activity)[20].

-

Selective Inhibition: To measure the activity of a specific deiodinase in tissues where multiple types are expressed, selective inhibitors or substrate concentrations are used.

-

Reaction Termination and Separation: The reaction is stopped, and the iodinated products are separated from the unreacted substrate using methods like Thin-Layer Chromatography (TLC)[18][19].

-

Quantification: The separated radioactive spots on the TLC plate are quantified using film-less autoradiography with storage phosphor screens and a laser scanner, which allows for highly sensitive detection[18][19].

-

Non-Radiometric Assays

Concerns over the use of radioactivity have led to the development of alternative methods.

-

Sandell-Kolthoff (SK) Reaction-Based Assay:

-

Principle: This colorimetric method measures the amount of iodide released during the deiodination reaction. The iodide catalyzes the reduction of yellow cerium(IV) to colorless cerium(III), and the rate of color change is measured spectrophotometrically[22][23].

-

Methodology: Tissue homogenates are incubated with a substrate (e.g., rT3 for D1). The reaction is stopped, and the SK reagents are added. The change in absorbance at a specific wavelength is monitored to quantify the released iodide[23]. This method is particularly useful for assessing D1 activity[22][23].

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: A highly specific and sensitive method that directly measures the non-radioactive products of the deiodination reaction (T3, rT3, T2)[24].

-

Methodology: Recombinant enzymes or tissue preparations are incubated with unlabeled substrate. The reaction is stopped, and the iodothyronines are extracted and quantified by LC-MS/MS. This allows for the simultaneous measurement of multiple metabolites[24].

-

Regulation of Deiodinase Expression and Activity

Deiodinase activity is tightly controlled at multiple levels to respond to physiological changes.

-

Homeostatic Regulation: In hyperthyroidism, D2 is downregulated while D3 is upregulated to reduce intracellular T3. Conversely, in hypothyroidism, D2 is upregulated to maximize T3 production from available T4[2]. D1 expression is positively regulated by T3, which can exacerbate the high T3 levels in hyperthyroidism[16][17].

-

Transcriptional Control: Deiodinase gene expression is modulated by a wide array of signaling molecules and developmental cues, including Sonic hedgehog, growth factors, and hypoxia-inducible factor-1α[6][17].

-

Post-Translational Regulation: D2 activity is uniquely regulated by a post-translational mechanism involving substrate-induced ubiquitination and proteasomal degradation. When T4 levels are high, D2 is marked for degradation, providing a rapid feedback mechanism to prevent excessive local T3 production[6][14][17].

Role in Disease and Drug Development

The critical role of deiodinases in controlling T3 availability makes them relevant to numerous pathological states and potential targets for therapeutic intervention.

-

Non-Thyroidal Illness Syndrome (NTIS): Also known as euthyroid sick syndrome, this condition is characterized by low serum T3 and high rT3 levels in critically ill patients. It is believed to result from decreased D1 and D2 activity and increased D3 activity[25].

-

Cancer: Dysregulation of deiodinases is increasingly recognized as a factor in cancer progression. Altered D2 and D3 expression can modify local T3 levels within a tumor, affecting proliferation and metabolism[25][26]. Overexpression of D3 in certain vascular tumors can lead to "consumptive hypothyroidism," where rapid T3 degradation outpaces production[27].

-

Drug Development: Deiodinases are attractive targets for pharmacological modulation[28].

-

Inhibitors: The anti-thyroid drug propylthiouracil (PTU) is a well-known inhibitor of D1[9]. The development of more specific inhibitors for D2 and D3 is an active area of research, with potential applications in treating hyperthyroidism and certain cancers[26].

-

Challenges: A significant challenge is designing inhibitors with high selectivity for one deiodinase type and tissue specificity to avoid disrupting systemic thyroid hormone balance[26]. The lack of high-resolution crystal structures for all deiodinases has historically hindered structure-based drug design[26].

-

Conclusion

The deiodinase enzymes D1, D2, and D3 are the master regulators of this compound metabolism. Through their coordinated activation and inactivation of thyroid hormones, they provide a sophisticated mechanism for controlling the precise amount of active T3 available to target cells, thereby tailoring the hormonal response to specific physiological needs. This system of pre-receptor regulation is vital for everything from embryonic development to adult metabolic function. A thorough understanding of deiodinase biochemistry, regulation, and function, aided by robust experimental methods, continues to uncover their profound impact on human health and reveals their potential as therapeutic targets for a range of diseases.

References

- 1. Physiological role and regulation of iodothyronine deiodinases: a 2011 update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]

- 3. etj.bioscientifica.com [etj.bioscientifica.com]

- 4. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular and Molecular Basis of Deiodinase-Regulated Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thyroid Hormone Deiodinases: Dynamic Switches in Developmental Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]